{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene
Description
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is an organosulfur compound featuring a benzene ring substituted with an ethenyl group at the ortho position, which is further modified by a butan-2-ylsulfanyl (thioether) moiety. The thioether group likely contributes to moderate polarity, while the branched butan-2-yl chain may influence steric and solubility characteristics .
Properties
CAS No. |
70856-98-3 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2-butan-2-ylsulfanylethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
OIKCTJVFXFCOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to the Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation method.
Introduction of the Ethenyl Group: The final step involves the addition of the ethenyl group to the benzene ring, which can be done through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can engage in nucleophilic interactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural differences and properties of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene and related compounds from the evidence:
Electronic and Steric Effects
- Thioether vs. Sulfonyl Groups : The thioether group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, sulfonyl groups (e.g., in 86525-52-2) are strongly electron-withdrawing, which would deactivate the benzene ring and direct reactions to specific positions .
- Chain Branching : The butan-2-yl group introduces moderate steric hindrance compared to the tert-butyl group in compound 5d. This difference may affect reactivity in cyclization or coupling reactions, as seen in ’s synthesis of isothiochromenes, where bulky groups influence reaction pathways .
Solubility and Polarity
- The Rf value of 0.30 for compound 5d (tert-butyl derivative) suggests lower polarity compared to the target compound, as branched chains reduce intermolecular interactions. The linear butan-2-yl chain in this compound may increase solubility in nonpolar solvents relative to fluorinated analogs like 86525-52-2 .
- Fluorinated compounds () exhibit exceptional hydrophobicity and chemical resistance, whereas thioether-containing compounds are more amenable to functionalization due to sulfur’s nucleophilicity .
Research Findings and Implications
Steric vs. Electronic Tuning : The tert-butyl group in 5d hinders rotational freedom, as evidenced by distinct NMR signals for ethenyl protons (δ 5.13–5.65). The butan-2-yl group in the target compound may allow greater conformational flexibility, impacting its utility in dynamic systems .
Fluorination Effects : Fluorinated sulfonyl compounds () exhibit enhanced thermal stability but reduced reactivity, making them suitable for high-performance materials. In contrast, thioether derivatives are more reactive, enabling transformations like thiol-ene click chemistry .
Regulatory Considerations : Fluorinated compounds in are listed in regulatory databases, likely due to persistence or toxicity. The target compound’s simpler structure may offer environmental advantages .
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